molecular formula C6H11N B097572 1-isocyanopentane CAS No. 18971-59-0

1-isocyanopentane

Cat. No.: B097572
CAS No.: 18971-59-0
M. Wt: 97.16 g/mol
InChI Key: QVUBMHTYZLUXSP-UHFFFAOYSA-N
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Description

. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is known for its distinctive and often unpleasant odor, a common trait among isocyanides .

Chemical Reactions Analysis

1-isocyanopentane undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, ethylene glycol, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-isocyanopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBMHTYZLUXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373423
Record name 1-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18971-59-0
Record name 1-Pentyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentyl isocyanide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-isocyanopentane
Reactant of Route 2
Reactant of Route 2
1-isocyanopentane
Customer
Q & A

Q1: How does 1-pentyl isocyanide interact with gold surfaces?

A1: 1-Pentyl isocyanide forms strong bonds with gold surfaces through its isocyanide group (-N≡C). [] This strong interaction leads to the formation of self-assembled monolayers (SAMs) on gold. The isocyanide group donates electron density to the gold atoms, creating a stable bond.

Q2: Why is the thermal stability of 1-pentyl isocyanide SAMs on gold significant?

A2: Improving the thermal stability of SAMs is crucial for various applications, especially in nanotechnology and materials science. Research has shown that 1-pentyl isocyanide, as well as benzyl isocyanide, form SAMs on gold with enhanced thermal stability compared to other similar compounds. [] This enhanced stability allows these SAMs to withstand higher temperatures without degrading, broadening their potential uses.

Q3: Can you elaborate on the role of 1-pentyl isocyanide in nanoparticle synthesis?

A3: 1-Pentyl isocyanide acts as a capping agent in the synthesis of palladium (Pd) nanoparticles, influencing their shape and size. [] By controlling the reaction conditions and the concentration of 1-pentyl isocyanide, researchers can achieve specific nanoparticle morphologies like tetrahedral, spherical, plate, or feather shapes. These different shapes can significantly impact the catalytic properties of the nanoparticles.

Q4: How is 1-pentyl isocyanide used in the synthesis of complex molecules?

A4: 1-Pentyl isocyanide is a valuable reagent in the Ugi four-component reaction, a versatile reaction in organic synthesis. [, ] This reaction allows for the creation of complex molecules from simpler components. In the provided research, it was used to functionalize silica nanoparticles for further modification. Specifically, it was reacted with (3-aminopropyl)trimethoxysilane, 2-bromo-2-methylpropionic acid, and benzaldehyde on the silica surface. [, ] This functionalization enables the attachment of polymers to the silica, forming core-shell nanoparticles with controlled properties.

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